Methyl 3-amino-6-methoxythieno[2,3-b]quinoline-2-carboxylate Methyl 3-amino-6-methoxythieno[2,3-b]quinoline-2-carboxylate
Brand Name: Vulcanchem
CAS No.:
VCID: VC16637860
InChI: InChI=1S/C14H12N2O3S/c1-18-8-3-4-10-7(5-8)6-9-11(15)12(14(17)19-2)20-13(9)16-10/h3-6H,15H2,1-2H3
SMILES:
Molecular Formula: C14H12N2O3S
Molecular Weight: 288.32 g/mol

Methyl 3-amino-6-methoxythieno[2,3-b]quinoline-2-carboxylate

CAS No.:

Cat. No.: VC16637860

Molecular Formula: C14H12N2O3S

Molecular Weight: 288.32 g/mol

* For research use only. Not for human or veterinary use.

Methyl 3-amino-6-methoxythieno[2,3-b]quinoline-2-carboxylate -

Specification

Molecular Formula C14H12N2O3S
Molecular Weight 288.32 g/mol
IUPAC Name methyl 3-amino-6-methoxythieno[2,3-b]quinoline-2-carboxylate
Standard InChI InChI=1S/C14H12N2O3S/c1-18-8-3-4-10-7(5-8)6-9-11(15)12(14(17)19-2)20-13(9)16-10/h3-6H,15H2,1-2H3
Standard InChI Key XRJKHUHLPVGTCL-UHFFFAOYSA-N
Canonical SMILES COC1=CC2=CC3=C(N=C2C=C1)SC(=C3N)C(=O)OC

Introduction

Chemical Structure and Physicochemical Properties

Core Structural Features

Methyl 3-amino-6-methoxythieno[2,3-b]quinoline-2-carboxylate features a fused thienoquinoline scaffold with three key functional groups:

  • A methoxy group (-OCH3_3) at position 6, enhancing solubility and modulating electronic effects.

  • An amino group (-NH2_2) at position 3, critical for hydrogen bonding with urea transporters.

  • A methyl ester (-COOCH3_3) at position 2, influencing bioavailability and metabolic stability.

The planar aromatic system facilitates π-π interactions with biological targets, while the sulfur atom in the thiophene ring contributes to its distinct electronic profile.

Comparative Analysis with Structural Analogs

PU-48 differs from related compounds such as 3-amino-7-methoxythieno[2,3-b]quinoline-2-carboxylic acid (CAS 462068-01-5) in substituent positioning and functional groups. The latter lacks the methyl ester and has a methoxy group at position 7, reducing its UT-B affinity. These structural nuances underscore the importance of substituent placement in biological activity.

Synthesis and Chemical Reactivity

Synthetic Routes

PU-48 is synthesized via multi-step protocols involving cyclization and functional group modifications. A representative pathway includes:

  • Quinoline Core Formation: Condensation of aniline derivatives with diethyl ethoxymethylenemalonate under acidic conditions.

  • Thiophene Annulation: Cyclization using sulfur-containing reagents to form the thienoquinoline backbone.

  • Functionalization:

    • Methoxy introduction via methylation with dimethyl sulfate.

    • Amino group installation through nucleophilic substitution or reduction of nitro intermediates.

    • Esterification at position 2 using methanol under acidic catalysis.

Reactivity Profile

  • Oxidation: The amino group undergoes oxidation to nitroso derivatives with H2_2O2_2, altering UT-binding affinity.

  • Reduction: LiAlH4_4 reduces the ester to a primary alcohol, though this diminishes diuretic efficacy.

  • Hydrolysis: The methyl ester is susceptible to hydrolysis in basic conditions, forming the carboxylic acid analog.

Pharmacokinetics and Biodistribution

Absorption and Bioavailability

A 2018 rat study evaluated PU-48 pharmacokinetics using a self-nanomicroemulsifying drug delivery system (SNEDDS). Key findings include:

Parameter3 mg/kg Dose6 mg/kg Dose12 mg/kg Dose
CmaxC_{\text{max}} (ng/mL)12.6 ± 11.152.9 ± 46.894.3 ± 49.6
TmaxT_{\text{max}} (h)1.19 ± 0.940.63 ± 0.310.50 ± 0.27
AUC0t\text{AUC}_{0-t} (ng·h/mL)60.0 ± 38.3106.8 ± 53.0178.9 ± 60.1
t1/2t_{1/2} (h)7.14 ± 2.937.00 ± 2.706.87 ± 3.49

Data from demonstrate dose-dependent increases in CmaxC_{\text{max}} and AUC, with rapid absorption (TmaxT_{\text{max}} ≤1.19 h) and a half-life of ~7 hours. SNEDDS formulation enhanced oral bioavailability, likely due to improved solubility.

Tissue Distribution and Excretion

Following oral administration, PU-48 accumulates primarily in the kidneys (25% of dose), aligning with its renal mechanism of action. Lesser amounts distribute to the liver (12%) and spleen (5%). Excretion occurs predominantly via feces (68%), with urinary excretion accounting for 22%, suggesting significant hepatic metabolism .

Future Directions and Clinical Translation

Formulation Optimization

SNEDDS improved PU-48 bioavailability, but nanoparticle-based delivery systems (e.g., liposomes) could further enhance renal targeting and reduce dosing frequency.

Combination Therapies

Synergy with angiotensin receptor blockers (ARBs) or sodium-glucose cotransporter-2 (SGLT2) inhibitors may offer enhanced antihypertensive and cardiorenal benefits.

Human Trials

Phase I trials are needed to validate preclinical safety and establish dose-response relationships. Biomarkers such as urinary urea concentration could serve as pharmacodynamic indicators.

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator